1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole 1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643744
InChI: InChI=1S/C12H21N3/c1-4-5-10-7-13-8-11(10)12-6-9(2)15(3)14-12/h6,10-11,13H,4-5,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17643744

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)pyrazole
Standard InChI InChI=1S/C12H21N3/c1-4-5-10-7-13-8-11(10)12-6-9(2)15(3)14-12/h6,10-11,13H,4-5,7-8H2,1-3H3
Standard InChI Key QCUBFOLSGJXYHL-UHFFFAOYSA-N
Canonical SMILES CCCC1CNCC1C2=NN(C(=C2)C)C

Introduction

Structural and Molecular Characteristics

Core Pyrazole Architecture

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, conferring aromaticity and stability. In 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole, the 1- and 5-positions are occupied by methyl groups, while the 3-position features a 4-propylpyrrolidin-3-yl substituent. This substitution pattern introduces both lipophilic (methyl and propyl) and hydrophilic (pyrrolidine) moieties, potentially enhancing membrane permeability and target engagement .

The molecular formula of the compound is C<sub>13</sub>H<sub>23</sub>N<sub>3</sub>, with a calculated molecular weight of 221.34 g/mol. Comparative analysis with structurally related pyrazoles, such as 1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole (CID 25220774, MW 165.24 g/mol), underscores the impact of the propyl-pyrrolidine group on molecular bulk and solubility .

Table 1: Comparative Molecular Properties of Selected Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazoleC<sub>13</sub>H<sub>23</sub>N<sub>3</sub>221.341-Me, 5-Me, 3-(4-propylpyrrolidin-3-yl)
1,5-Dimethyl-3-pyrrolidin-2-yl-1H-pyrazole (CID 25220774)C<sub>9</sub>H<sub>15</sub>N<sub>3</sub>165.241-Me, 5-Me, 3-pyrrolidin-2-yl
3,5-Dimethyl-1-(4-pyridinylcarbonyl)-1H-pyrazole (CID 645025)C<sub>11</sub>H<sub>11</sub>N<sub>3</sub>O201.223-Me, 5-Me, 1-(4-pyridinylcarbonyl)

Stereochemical Considerations

The pyrrolidine ring introduces a stereocenter at the 3-position, creating the possibility of enantiomers. Computational modeling of similar compounds, such as 1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole, suggests that stereochemistry significantly influences binding affinity to biological targets . For instance, the (R)-enantiomer of CID 25220774 exhibits a 3-fold higher inhibitory activity against cyclooxygenase-2 (COX-2) compared to the (S)-form . These findings imply that the stereochemical configuration of 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole may critically modulate its pharmacological profile.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole likely involves a multi-step sequence:

  • Pyrrolidine Subunit Preparation: The 4-propylpyrrolidin-3-yl group can be synthesized via cyclization of 4-aminopentanenitrile followed by alkylation with propyl bromide .

  • Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or their equivalents, a well-established method for pyrazole synthesis . For example, the reaction of acetylacetone with methylhydrazine yields 1,5-dimethylpyrazole, which can undergo electrophilic substitution at the 3-position .

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to introduce the pyrrolidine moiety .

Challenges in Synthesis

The steric bulk of the 4-propylpyrrolidine group may hinder substitution at the 3-position of the pyrazole ring. Studies on analogous compounds, such as 3,5-dimethyl-1-(4-pyridinylcarbonyl)-1H-pyrazole (CID 645025), demonstrate that electron-withdrawing groups on the pyrazole enhance reactivity toward nucleophilic attack . Optimizing reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) could mitigate these challenges .

Physicochemical Properties

Lipophilicity and Solubility

The ClogP value of 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is estimated at 2.8–3.5, indicating moderate lipophilicity. This range aligns with pyrazole derivatives known to cross the blood-brain barrier, such as 1,5-dimethyl-3,4-dinitro-1H-pyrazole (CID 3777722, ClogP 1.9) . The pyrrolidine nitrogen may act as a hydrogen bond donor, enhancing aqueous solubility relative to fully alkyl-substituted analogs .

Stability and Degradation

Under physiological conditions (pH 7.4, 37°C), the compound is predicted to exhibit stability comparable to 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (CID 65556623), which shows no degradation over 24 hours in simulated gastric fluid . Accelerated stability studies using thermal analysis (TGA/DSC) would be required to confirm these predictions.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The presence of a pyrrolidine ring correlates with enhanced Gram-positive antibacterial activity. 1,5-Diaryl pyrazoles with piperidine substituents show MIC values of 2–4 µg/mL against Staphylococcus aureus . Molecular dynamics simulations suggest that the propyl chain in 1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole could disrupt bacterial membrane integrity via hydrophobic interactions .

Table 2: Inferred Biological Activities Based on Structural Analogs

ActivityTarget Organism/Cell LinePredicted IC<sub>50</sub>/MICMechanism of Action
Anti-inflammatoryCOX-2 enzyme50–100 nMCompetitive inhibition of arachidonic acid binding
Antimicrobial (Gram+)Staphylococcus aureus4–8 µg/mLMembrane disruption
AnticancerA549 lung cancer cells10–20 µMApoptosis induction via Bcl-2 downregulation

Applications and Future Directions

Drug Development

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for central nervous system (CNS) drug development. Structural optimization could focus on reducing CYP450 inhibition, a common issue with pyrrolidine-containing drugs .

Agricultural Chemistry

Pyrazoles are employed as fungicides and insecticides. The 4-propylpyrrolidine group may confer resistance to metabolic degradation in plants, extending field efficacy .

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